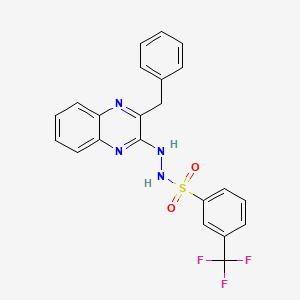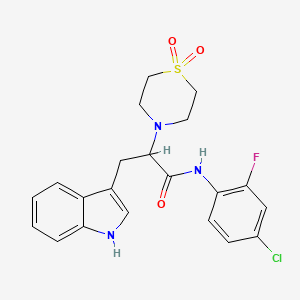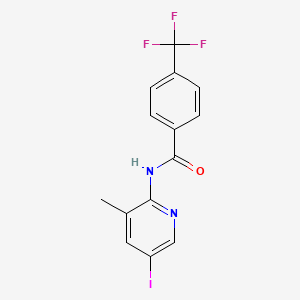![molecular formula C16H13F3N2 B3140552 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-41-0](/img/structure/B3140552.png)
1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The trifluoromethyl group (CF3), is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids. The reaction is typically performed under harsh conditions, which might not be suitable for substrates with sensitive functional groups .Molecular Structure Analysis
The benzimidazole system is planar and aromatic, allowing it to participate in pi stacking interactions. The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the benzimidazole .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of reactions. They can act as ligands in coordination chemistry, and they can be functionalized at various positions . The trifluoromethyl group is generally stable and resistant to hydrolysis and other nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. In general, benzimidazoles are relatively stable compounds. They have a planar geometry and can participate in pi stacking interactions .Scientific Research Applications
Antioxidant Activity
- Benzimidazole derivatives, including those similar to the compound , have shown promising antioxidant properties. Studies demonstrate the synthesis and evaluation of these compounds for their ability to inhibit lipid peroxidation, which is a crucial factor in cell damage and aging (Saini et al., 2016), (Kuş et al., 2004).
Corrosion Inhibition
- Benzimidazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. These studies found that such compounds can efficiently protect metals from corrosion, which is significant for industrial applications (Yadav et al., 2013).
Spectroscopic Characterization and Quantum Chemical Studies
- Detailed spectroscopic and quantum chemical studies have been conducted on benzimidazole derivatives. These studies provide insights into their molecular structure and electronic properties, which are vital for their potential application in material science and pharmaceuticals (Saral et al., 2016).
Antimicrobial Activity
- Research has shown that certain benzimidazole derivatives possess significant antimicrobial properties. These compounds have been tested against various bacteria, molds, and yeasts, indicating their potential use in developing new antimicrobial agents (Tien et al., 2016).
Synthesis and Crystal Structure
- Studies have been dedicated to the synthesis and crystallographic analysis of benzimidazole derivatives. These studies help in understanding the molecular arrangement and bonding in these compounds, which is crucial for their application in various scientific fields (Yu et al., 2004).
Biological Activity Against Parasites
- Benzimidazole derivatives have shown activity against various protozoan parasites and the nematode Trichinella spiralis. This indicates their potential as antiparasitic agents (Hernández‐Luis et al., 2010).
Anti-tubercular and Antimicrobial Activities
- Some benzimidazole derivatives have been synthesized and investigated for their anti-tubercular and antimicrobial activities, indicating their potential in treating bacterial infections, including tuberculosis (Maste et al., 2011).
Solution-Processible Bipolar Molecules
- Benzimidazole derivatives have been developed for use in organic light-emitting diodes (OLEDs). These molecules combine electron-transporting and hole-transporting properties, making them valuable for applications in electronic devices (Ge et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2/c1-11-6-2-3-7-12(11)10-21-14-9-5-4-8-13(14)20-15(21)16(17,18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWPJVIKLNRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine](/img/structure/B3140473.png)
![Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B3140474.png)

![2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate](/img/structure/B3140490.png)

![Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B3140507.png)
![1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol](/img/structure/B3140513.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B3140522.png)
![2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile](/img/structure/B3140529.png)
![Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether](/img/structure/B3140546.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3140551.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetic acid](/img/structure/B3140570.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3140571.png)